4-Bromo-6-(cyclopropylmethyl)pyrimidine
Description
Properties
IUPAC Name |
4-bromo-6-(cyclopropylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-8-4-7(10-5-11-8)3-6-1-2-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUDPZJNLBKIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091217-82-0 | |
| Record name | 4-bromo-6-(cyclopropylmethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of (Bromomethyl)cyclopropane Intermediate
A critical precursor for introducing the cyclopropylmethyl group is (bromomethyl)cyclopropane. A patented method describes an efficient preparation of (bromomethyl)cyclopropane using:
- Triarylphosphite (preferably triphenylphosphite)
- Diatomic bromine (Br₂)
- Polar aprotic solvents such as dimethylformamide (DMF), sulfolane, or dimethylsulfoxide (DMSO)
- Cyclopropylmethanol as the alcohol source
The procedure involves:
- Dissolving triphenylphosphite in a polar aprotic solvent.
- Adding bromine at temperatures below 15°C, preferably below 12°C, to control reactivity.
- Cooling the mixture to below 0°C after bromine reaction completion.
- Adding cyclopropylmethanol at low temperature (<0°C) to form (bromomethyl)cyclopropane.
- Recovering the product under controlled temperature to avoid side reactions.
This method benefits from enhanced solubility and reactivity control due to the use of triarylphosphites and polar solvents, enabling higher yields and purity of the brominated intermediate.
Bromination of Pyrimidine Ring
Selective bromination at the 4-position of the pyrimidine ring can be achieved by:
- Using bromine or bromine sources under controlled conditions.
- Employing catalysts or reagents that favor substitution at the 4-position over other positions.
- Reaction conditions typically involve low temperatures to prevent over-bromination or ring degradation.
This step is critical for obtaining the 4-bromo substitution pattern necessary for the target compound.
Installation of the Cyclopropylmethyl Group at the 6-Position
The cyclopropylmethyl substituent can be introduced via:
- Nucleophilic substitution reactions using (bromomethyl)cyclopropane as an alkylating agent.
- Metal-catalyzed coupling reactions involving pyrimidine derivatives and cyclopropylmethyl reagents.
- Direct alkylation of the pyrimidine ring at the 6-position, often facilitated by base or transition metal catalysis.
The choice of method depends on the availability of starting materials and desired reaction conditions.
Integrated Synthetic Routes
Some synthetic protocols combine these steps into multi-component or sequential reactions, such as:
- Three-component coupling reactions catalyzed by zinc chloride or other metal catalysts.
- Base-facilitated oxidative bond formations.
- Multicomponent annulation methods involving amidines and alcohols.
These methods provide efficient access to polysubstituted pyrimidines, including 4-bromo-6-(cyclopropylmethyl)pyrimidine analogs, with good control over substitution patterns.
- Data Table: Summary of Preparation Conditions
- The use of triarylphosphites (triphenylphosphite) instead of triphenylphosphine significantly improves the bromination step's productivity by increasing reagent solubility and controlling exothermic reactions.
- Maintaining low temperatures during bromine addition and subsequent steps is crucial to minimize side reactions such as ring opening or over-bromination.
- Polar aprotic solvents like DMF, DMSO, and sulfolane are preferred for their ability to dissolve reagents and stabilize intermediates, enhancing reaction efficiency.
- Multi-component and catalytic methods provide greener, more cost-effective routes to pyrimidine derivatives, including this compound analogs, with potential for scale-up.
- Structural analog studies indicate that the position of bromine and cyclopropylmethyl groups on the pyrimidine ring significantly affects chemical reactivity and biological activity, underscoring the importance of selective substitution methods.
The preparation of this compound involves carefully controlled bromination and cyclopropylmethyl group installation steps. Advances in the use of triarylphosphites and polar aprotic solvents have enabled more efficient synthesis of key intermediates like (bromomethyl)cyclopropane, which is instrumental in the alkylation of the pyrimidine ring. Multi-component catalytic methods offer promising routes for streamlined synthesis, enhancing the compound's accessibility for research and pharmaceutical applications.
This synthesis area continues to evolve with ongoing research optimizing reaction conditions, reagent choices, and catalytic systems to improve yields, selectivity, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(cyclopropylmethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyrimidine N-oxides or reduction to remove the bromine substituent.
Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
4-Bromo-6-(cyclopropylmethyl)pyrimidine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it valuable in the development of drugs aimed at treating diseases such as cancer and neuropsychiatric disorders. For instance, its derivatives have been explored as potential antagonists for receptors involved in stress-related disorders, showcasing promising biological activity .
Case Study: CRF Receptor Antagonists
Research has identified several pyrimidine derivatives that exhibit potent antagonistic activity against corticotropin-releasing factor (CRF) receptors. Compounds similar to this compound have shown efficacy in preclinical models for anxiety and depression, indicating their potential therapeutic applications .
Biological Research
Biochemical Probes:
The compound is utilized as a probe in biochemical studies to investigate molecular interactions and pathways. Its ability to bind selectively to certain proteins allows researchers to elucidate complex biological mechanisms, which can lead to the identification of new therapeutic targets .
Inhibition Studies:
In studies focusing on kinase inhibition, derivatives of this compound have been shown to inhibit specific kinases involved in cellular signaling pathways. This inhibition can disrupt disease processes, making these compounds candidates for further development in targeted therapies .
Materials Science
Organic Semiconductors:
Due to its electronic properties, this compound is being explored in the development of organic semiconductors. These materials are essential for creating flexible electronic devices and solar cells, where efficiency and stability are critical.
Chemical Reactivity and Synthesis
Synthetic Routes:
The synthesis of this compound typically involves various chemical reactions, including substitution and coupling reactions. These reactions facilitate the introduction of different functional groups, enhancing the compound's versatility for further applications.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(cyclopropylmethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The bromine and cyclopropylmethyl groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Bromo-6-(cyclopropylmethyl)pyrimidine
- CAS Number : 1086382-13-9
- Molecular Formula : C₇H₇BrN₂
- Molecular Weight : 199.05 g/mol
- Key Substituents : Bromine at position 4 and a cyclopropylmethyl group at position 6 of the pyrimidine ring.
Physicochemical Properties :
- Structure : The pyrimidine core is substituted with a bromine atom (electron-withdrawing group) and a cyclopropylmethyl moiety (lipophilic, sterically bulky group).
Data Table: Key Structural and Functional Comparisons
Key Comparative Analysis
Substituent Effects :
- Bromine Position : In the target compound (C4), bromine is strategically placed for cross-coupling reactions, whereas in 5-bromo analogs (e.g., CAS 1506596-26-4), bromine at C5 alters electronic distribution, affecting reactivity .
- Cyclopropylmethyl vs. Cyclopropyl : The cyclopropylmethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to cyclopropyl (logP ~1.8), enhancing membrane permeability .
Functional Group Diversity: Halogenation: Compounds like 5-bromo-2-butyl-4-chloro-6-cyclopropylpyrimidine (CAS 1506596-26-4) feature dual halogens (Br and Cl), which may improve binding affinity but raise toxicity concerns . Amino Groups: 4-Amino-6-bromo-2-methylpyrimidine (CAS 1161763-15-0) exhibits higher aqueous solubility (≈15 mg/mL) due to hydrogen bonding but is prone to oxidative metabolism .
Structural Complexity: Fused Ring Systems: The pyrido-pyrimidinone derivative (CAS 1013916-37-4) has a rigid, planar structure, favoring intercalation with biological targets but limiting synthetic accessibility .
Synthetic Applications: The target compound’s bromine atom is a versatile handle for Suzuki couplings (yield >80% reported in similar systems ), whereas amino-substituted analogs require protection/deprotection strategies .
Biological Activity
4-Bromo-6-(cyclopropylmethyl)pyrimidine is a heterocyclic organic compound with the molecular formula CHBrN. This compound is characterized by its bromine and cyclopropylmethyl substituents, which significantly influence its chemical reactivity and biological activity. It is primarily recognized for its applications in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, where it plays a role in forming carbon-carbon bonds.
The biological activity of this compound can be attributed to its interactions with various biological macromolecules. It is known to act as a potential enzyme inhibitor and receptor ligand. The compound's mechanism involves:
- Oxidative Addition and Transmetalation : In Suzuki–Miyaura reactions, it facilitates the formation of new carbon-carbon bonds through these processes.
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, which may impact its biological interactions.
Research Findings
Recent studies have highlighted the compound's potential applications in medicinal chemistry, particularly in developing therapeutic agents. Its structure allows it to interact with specific enzymes and receptors, making it a candidate for further investigation.
Case Studies
Comparative Analysis
The biological activity of this compound can be contrasted with other related compounds:
| Compound | Biological Activity | IC Values |
|---|---|---|
| This compound | Potential enzyme inhibitor | Not specifically reported |
| Pyrrolo[2,3-d]pyrimidines | Inhibitors of PfCDPK4 | 0.210–0.530 µM |
| Similar pyrimidine derivatives | COX-2 inhibition | 0.04 ± 0.01 µmol |
Applications in Research
This compound serves as a versatile building block in organic synthesis and has potential applications in:
- Pharmaceutical Development : Its ability to interact with biological targets makes it valuable for designing new drugs.
- Agrochemicals : The compound may also find utility in developing agricultural chemicals due to its unique properties.
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling 4-Bromo-6-(cyclopropylmethyl)pyrimidine in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including gloves, protective eyewear, and lab coats, to avoid skin/eye contact. Work in a fume hood or glovebox to prevent inhalation of volatile byproducts. For waste management, segregate hazardous residues and collaborate with certified waste disposal services to ensure compliance with environmental regulations .
Q. How can researchers confirm the molecular structure of this compound after synthesis?
- Methodological Answer : Employ a combination of H NMR and X-ray crystallography for structural validation. For NMR, compare chemical shifts (e.g., cyclopropylmethyl protons at δ ~0.36–1.09 ppm and pyrimidine protons at δ ~8.60 ppm) with literature data. X-ray diffraction (as in ) provides precise bond lengths and angles, resolving ambiguities in stereochemistry or substituent positioning .
Q. What are the foundational synthetic routes for this compound?
- Methodological Answer : A typical route involves nucleophilic substitution or cross-coupling reactions. For example, react 6-(cyclopropylmethyl)pyrimidin-4-ol with PBr₃ or similar brominating agents under anhydrous conditions. Monitor reaction progress via TLC and purify using column chromatography or preparative TLC (as in ) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the cyclopropylmethyl group into the pyrimidine scaffold?
- Methodological Answer : Use computational modeling (e.g., DFT calculations) to predict steric and electronic effects of substituents. Experimentally, optimize temperature (e.g., 140°C in EtOH, as in ) and base selection (e.g., triethylamine for deprotonation). Employ high-throughput screening to evaluate solvents (e.g., DMF vs. EtOH) for improved yield and regioselectivity .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : If NMR signals overlap (e.g., cyclopropylmethyl vs. aromatic protons), use 2D NMR techniques (COSY, HSQC) to resolve coupling patterns. For crystallographic ambiguities, refine data with software like SHELXL and validate against simulated powder XRD patterns. Cross-reference with mass spectrometry (ESI+ m/z ~238 [M+H]⁺, as in ) .
Q. How can this compound be functionalized for targeted biological activity studies?
- Methodological Answer : Utilize Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce pharmacophores (e.g., piperazine rings, as in ). Assess electronic effects of substituents via Hammett plots. For biological assays, design analogs with systematic variations (e.g., replacing bromine with chlorine) and evaluate via enzyme inhibition assays or cell viability studies .
Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
